molecular formula C22H20F3N7S B15137858 Shp2-IN-25

Shp2-IN-25

Cat. No.: B15137858
M. Wt: 471.5 g/mol
InChI Key: RZNLHKIZYUAZEQ-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shp2-IN-25 is a small molecule inhibitor that targets the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-25 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the final product.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield. The production process also includes stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-25 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

Shp2-IN-25 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.

    Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cell proliferation, differentiation, and survival.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with aberrant SHP2 activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.

Mechanism of Action

Shp2-IN-25 exerts its effects by inhibiting the phosphatase activity of SHP2. This inhibition disrupts the downstream signaling pathways mediated by SHP2, such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By blocking these pathways, this compound can suppress cell proliferation, induce apoptosis, and enhance the efficacy of other therapeutic agents.

Comparison with Similar Compounds

Shp2-IN-25 is compared with other SHP2 inhibitors, such as:

    PF-07284892: An allosteric SHP2 inhibitor with high selectivity and potency.

    TNO155: A SHP2 inhibitor that has shown efficacy in overcoming resistance to targeted therapies.

    P9: A SHP2 degrader that induces efficient degradation of SHP2 and exhibits potent anti-tumor activity.

This compound is unique due to its specific inhibitory profile and the ability to modulate multiple signaling pathways, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C22H20F3N7S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[[(3R,5S)-5-phenylpyrrolidin-3-yl]methyl]-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanyl-3H-imidazo[4,5-b]pyrazin-2-amine

InChI

InChI=1S/C22H20F3N7S/c23-22(24,25)18-16(7-4-8-26-18)33-17-12-28-19-20(30-17)32-21(31-19)29-11-13-9-15(27-10-13)14-5-2-1-3-6-14/h1-8,12-13,15,27H,9-11H2,(H2,28,29,30,31,32)/t13-,15+/m1/s1

InChI Key

RZNLHKIZYUAZEQ-HIFRSBDPSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)CNC3=NC4=NC=C(N=C4N3)SC5=C(N=CC=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.